2-Propanol, 1-azido-3-(1-naphthalenyloxy)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from basic naphthalene derivatives. For instance, one study describes the synthesis of (S)-(+)-2-(2-Naphthyl)-2-(N-methyl)aminoethanol, which, like our compound of interest, originates from naphthalene derivatives. This synthesis involves asymmetric dihydroxylation, cyclization, azide opening of epoxides, and catalytic hydrogenation, yielding the final product with high enantiomeric excess (Zhang Sheng-yong, 2007).

Molecular Structure Analysis

The molecular structure of azido-naphthalene derivatives can be complex, with intramolecular interactions influencing their physical and chemical properties. For example, azido-bridged copper(II) complexes derived from naphthalene-based ligands show varying structures based on solvent conditions, indicating the influence of molecular structure on the formation of supramolecular assemblies (Z. You, Xiaoli Ma, Shu-yun Niu, 2008).

Chemical Reactions and Properties

Azido-naphthalene compounds participate in diverse chemical reactions, such as 1,3-dipolar cycloadditions, commonly known as "click chemistry." This reactivity can be harnessed for synthesizing complex molecules with potential applications in medicinal chemistry and material science (Gautam Kumar Dhuda et al., 2021).

Physical Properties Analysis

The physical properties of azido-naphthalene derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in synthesis and material development. For example, solvent-controlled synthesis can lead to different crystal structures and, consequently, different physical properties, as seen in azido-bridged copper(II) complexes (Z. You, Xiaoli Ma, Shu-yun Niu, 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with olefins and participation in cycloaddition reactions, are key to understanding the utility of azido-naphthalene compounds in synthetic chemistry. Their ability to undergo various transformations allows for the creation of a wide array of functional materials and bioactive molecules (Masayuki Sato et al., 1987).

科学的研究の応用

Synthesis and Characterization

- The compound has been utilized in the synthesis of various chemically active molecules. For instance, a study focused on the synthesis and characterization of (S)-(+)-2-(2-naphthyl)-2-(N-methyl)aminoethanol from 2-vinylnaphthalene, employing a series of reactions including azide opening of epoxides and catalytic hydrogenation of azido alcohols (Zhang Sheng-yong, 2007).

Anticancer Applications

- A notable study developed new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles via click chemistry, targeting anticancer drug discovery. The compounds synthesized demonstrated potent cytotoxic activities against various cancer cell lines, marking a significant step in medicinal chemistry for cancer treatment (Gautam Kumar Dhuda et al., 2021).

Biological Activity and Pharmacology

- Research into the biological activity of compounds derived from 2-Propanol, 1-azido-3-(1-naphthalenyloxy)-, has led to the development of potential antihypertensive agents. Specifically, novel aryloxy propanoyl thiadiazoles have been synthesized as potential antihypertensive agents, showcasing the broad application of this chemical structure in designing new therapeutic agents (Amarish B. Samel, N. Pai, 2010).

Material Science and Coordination Chemistry

- In the realm of materials science, coordination clusters based on Dy4 have been synthesized, demonstrating exceptional stability in water, organic solvents, and even in acidic and alkaline solutions. This research highlights the potential for creating chemically stable materials for a range of applications, including single-molecule magnets (Shui Yu et al., 2021).

Stereochemistry and Molecular Recognition

- The compound's derivatives have been studied for their enantioselective interactions, particularly in the formation of homochiral metal-organic frameworks. Such studies underscore the importance of chirality in chemical reactions and materials design, with applications ranging from catalysis to drug development (D. Reger et al., 2013).

特性

IUPAC Name |

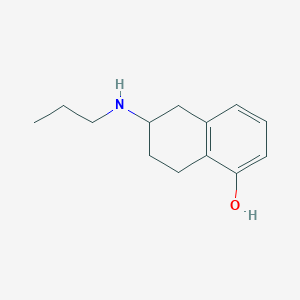

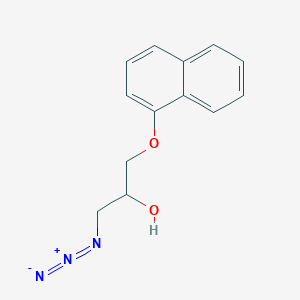

1-azido-3-naphthalen-1-yloxypropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-16-15-8-11(17)9-18-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,17H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSYVTMHROMKAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CN=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444081 |

Source

|

| Record name | 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propanol, 1-azido-3-(1-naphthalenyloxy)- | |

CAS RN |

87102-64-5 |

Source

|

| Record name | 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。